2,5-dioxopyrrolidin-1-yl 1-(N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido)-3,6,9,12-tetraoxapentadecan-15-oate
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Overview
Description
N-Desthiobiotin-N-bis(PEG4-NHS ester) is a compound that serves as a polyethylene glycol (PEG) linker containing two N-hydroxysuccinimide (NHS) ester groups and desthiobiotin. Desthiobiotin is a modified form of biotin that binds to avidin, streptavidin, and other biotin-binding proteins. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desthiobiotin-N-bis(PEG4-NHS ester) involves the conjugation of desthiobiotin with PEG4 and NHS ester groups. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the stability of the NHS ester groups .
Industrial Production Methods
Industrial production of N-Desthiobiotin-N-bis(PEG4-NHS ester) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desthiobiotin-N-bis(PEG4-NHS ester) primarily undergoes substitution reactions, where the NHS ester groups react with primary amines (-NH2) present in proteins, peptides, and other biomolecules .
Common Reagents and Conditions
The common reagents used in these reactions include primary amine-containing molecules, such as proteins and peptides. The reaction conditions typically involve a buffered aqueous solution at a slightly basic pH (around pH 7.5-8.5) to facilitate the nucleophilic attack on the NHS ester groups .
Major Products Formed
The major products formed from these reactions are bioconjugates, where the desthiobiotin-PEG4 moiety is covalently attached to the target molecule via an amide bond .
Scientific Research Applications
N-Desthiobiotin-N-bis(PEG4-NHS ester) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Desthiobiotin-N-bis(PEG4-NHS ester) involves the formation of a covalent bond between the NHS ester groups and primary amines on target molecules. This covalent attachment facilitates the bioconjugation of the desthiobiotin-PEG4 moiety to the target molecule. In the context of PROTACs, this linkage allows the recruitment of target proteins to the ubiquitin-proteasome system for degradation .
Comparison with Similar Compounds
Similar Compounds
Desthiobiotin-PEG3-NHS ester: Similar to N-Desthiobiotin-N-bis(PEG4-NHS ester), but with a shorter PEG chain (PEG3) and only one NHS ester group.
Biotin-PEG-NHS ester: Contains biotin instead of desthiobiotin and is used for similar bioconjugation applications.
Uniqueness
N-Desthiobiotin-N-bis(PEG4-NHS ester) is unique due to its dual NHS ester groups and the presence of a PEG4 linker, which provides greater flexibility and solubility compared to shorter PEG linkers. The use of desthiobiotin instead of biotin allows for easier elution from streptavidin-based affinity columns, making it advantageous in certain applications .
Properties
Molecular Formula |
C40H65N5O18 |
---|---|
Molecular Weight |
904.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C40H65N5O18/c1-31-32(42-40(53)41-31)5-3-2-4-6-33(46)43(13-17-56-21-25-60-29-27-58-23-19-54-15-11-38(51)62-44-34(47)7-8-35(44)48)14-18-57-22-26-61-30-28-59-24-20-55-16-12-39(52)63-45-36(49)9-10-37(45)50/h31-32H,2-30H2,1H3,(H2,41,42,53) |
InChI Key |
BMMSFTOJKPBWIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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